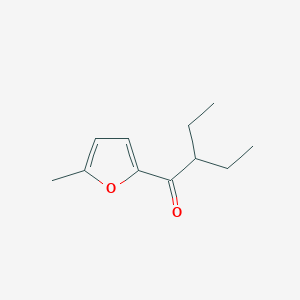![molecular formula C19H13N3O5 B14343168 4-[Bis(4-nitrophenyl)amino]benzaldehyde CAS No. 95543-46-7](/img/structure/B14343168.png)
4-[Bis(4-nitrophenyl)amino]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(4-nitrophenyl)amino]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a bis(4-nitrophenyl)amino moiety. This compound is notable for its aromatic structure and the presence of nitro groups, which impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-nitrophenyl)amino]benzaldehyde typically involves the reaction of 4-nitroaniline with benzaldehyde under specific conditions. The process can be summarized as follows:
Starting Materials: 4-nitroaniline and benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Procedure: The mixture is heated, allowing the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(4-nitrophenyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of 4-[Bis(4-nitrophenyl)amino]benzoic acid.
Reduction: Formation of 4-[Bis(4-aminophenyl)amino]benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[Bis(4-nitrophenyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-[Bis(4-nitrophenyl)amino]benzaldehyde involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various effects. The aldehyde group can form Schiff bases with amines, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Bis(4-aminophenyl)amino]benzaldehyde: Similar structure but with amino groups instead of nitro groups.
4-[Bis(4-methoxyphenyl)amino]benzaldehyde: Contains methoxy groups instead of nitro groups.
Propriétés
Numéro CAS |
95543-46-7 |
|---|---|
Formule moléculaire |
C19H13N3O5 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
4-(4-nitro-N-(4-nitrophenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C19H13N3O5/c23-13-14-1-3-15(4-2-14)20(16-5-9-18(10-6-16)21(24)25)17-7-11-19(12-8-17)22(26)27/h1-13H |
Clé InChI |
DVFIMMKXUIJMEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



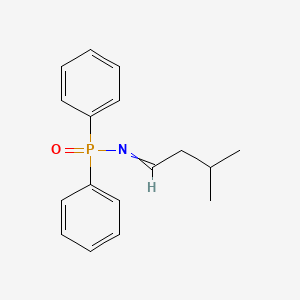
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
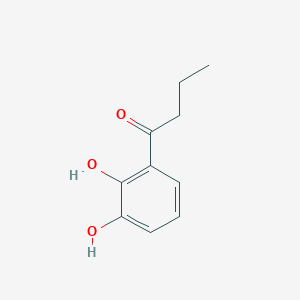
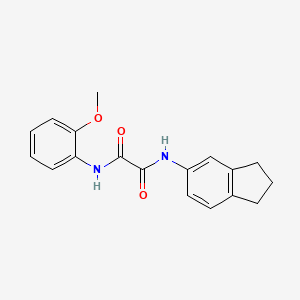
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
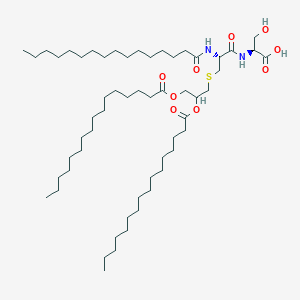
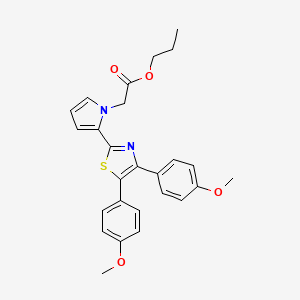
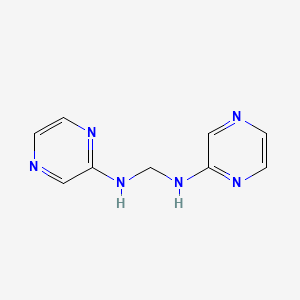
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)


